molecular formula C21H22FNO3 B14225967 N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide CAS No. 551963-77-0

N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide

Cat. No.: B14225967
CAS No.: 551963-77-0
M. Wt: 355.4 g/mol
InChI Key: OTDBIUPMXRBBCU-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a fluorobenzoyl group, a cyclopentyl ring, and a methoxy-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-fluorobenzoyl chloride, which is then reacted with cyclopentylamine to form the N-(4-fluorobenzoyl)cyclopentylamine intermediate. This intermediate is subsequently coupled with 3-methoxy-2-methylbenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with enzymes or receptors, modulating their activity. The cyclopentyl ring and methoxy-methylbenzamide moiety contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopentyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
  • 4-Fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide

Uniqueness

N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

CAS No.

551963-77-0

Molecular Formula

C21H22FNO3

Molecular Weight

355.4 g/mol

IUPAC Name

N-[1-(4-fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide

InChI

InChI=1S/C21H22FNO3/c1-14-17(6-5-7-18(14)26-2)20(25)23-21(12-3-4-13-21)19(24)15-8-10-16(22)11-9-15/h5-11H,3-4,12-13H2,1-2H3,(H,23,25)

InChI Key

OTDBIUPMXRBBCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)C(=O)NC2(CCCC2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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